molecular formula C18H18F2N2O4S B11250767 N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B11250767
M. Wt: 396.4 g/mol
InChI Key: PIVMPPPYANZEKA-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by the presence of difluoromethoxy, pyrrolidinylsulfonyl, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the difluoromethoxyphenyl intermediate: This involves the reaction of a suitable phenol derivative with a difluoromethylating agent under basic conditions.

    Synthesis of the pyrrolidinylsulfonyl intermediate: This step involves the sulfonylation of pyrrolidine using a sulfonyl chloride derivative.

    Coupling of intermediates: The final step involves the coupling of the difluoromethoxyphenyl intermediate with the pyrrolidinylsulfonyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[2-(difluoromethoxy)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide can be compared with similar compounds such as:

    N-[2-(trifluoromethoxy)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.

    N-[2-(difluoromethoxy)phenyl]-3-(morpholin-1-ylsulfonyl)benzamide: Similar structure but with a morpholine ring instead of pyrrolidine.

    N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide: Similar structure but with a piperidine ring instead of pyrrolidine.

These compounds share similar functional groups but differ in their specific substituents, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C18H18F2N2O4S

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C18H18F2N2O4S/c19-18(20)26-16-9-2-1-8-15(16)21-17(23)13-6-5-7-14(12-13)27(24,25)22-10-3-4-11-22/h1-2,5-9,12,18H,3-4,10-11H2,(H,21,23)

InChI Key

PIVMPPPYANZEKA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F

Origin of Product

United States

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